7-chloro-N-(4-iodophenyl)quinazolin-4-amine

medicinal chemistry kinase inhibitor design structure-activity relationship

This 4-anilinoquinazoline provides orthogonal 7-chloro and 4-iodophenyl substituents that enable selective Pd-catalyzed coupling (Suzuki, Sonogashira, Heck) at the iodine-bearing aniline while retaining the 7-Cl group for further nucleophilic aromatic substitution. The pre-installed iodine supports direct radioiodination (¹²³I/¹²⁵I) for EGFR-targeted SPECT tracers, bypassing prosthetic group conjugation. The heavy iodine atom forms strong halogen bonds with kinase hinge residues, serving as a crystallographic probe for binding-mode studies. High LogP (4.63) biases derivative libraries toward membrane permeability for intracellular target engagement. Offered at ≥98% purity to ensure reproducible SAR, PROTAC/ADC payload synthesis, and radiopharmaceutical development.

Molecular Formula C14H9ClIN3
Molecular Weight 381.6
CAS No. 477856-38-5
Cat. No. B2366090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(4-iodophenyl)quinazolin-4-amine
CAS477856-38-5
Molecular FormulaC14H9ClIN3
Molecular Weight381.6
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I
InChIInChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19)
InChIKeyMWVVPGKGCDHOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(4-iodophenyl)quinazolin-4-amine CAS 477856-38-5: Procurement-Relevant Structural and Physicochemical Profile


7-Chloro-N-(4-iodophenyl)quinazolin-4-amine (CAS 477856-38-5) belongs to the 4-anilinoquinazoline class, a privileged scaffold extensively exploited for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) and Cdc2-like kinase (Clk) families [1]. The compound features a 7-chloro substitution on the quinazoline core and a 4-iodophenyl group at the N4-aniline position, yielding a molecular formula of C₁₄H₉ClIN₃ and a molecular weight of 381.60 Da . Its high lipophilicity (calculated LogP 4.63) and the presence of a heavy iodine atom distinguish it from closely related halogen-substituted quinazolin-4-amines and position it as a versatile building block for medicinal chemistry, chemical biology, and radiopharmaceutical development .

Why 7-Chloro-N-(4-iodophenyl)quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


4-Anilinoquinazolines are not functionally interchangeable. The substitution pattern on both the quinazoline core and the aniline ring profoundly dictates kinase selectivity, binding mode (ATP-competitive vs. allosteric), and physicochemical properties [1]. Replacing the 4-iodophenyl group of this compound with a 4-fluorophenyl or 2,6-difluorophenyl substituent alters not only the electronic character and steric bulk at the hinge-binding region but also drastically reduces the molecular weight and lipophilicity, impacting membrane permeability, metabolic stability, and off-target profiles . Conversely, retaining an iodophenyl group while omitting the 7-chloro substitution (e.g., N-(3-iodophenyl)quinazolin-4-amine) changes the kinase inhibition spectrum and eliminates the synthetic handle for further functionalization at the 7-position [2]. Generic substitution thus risks both mechanistic divergence and loss of the specific chemical reactivity conferred by the iodine atom.

Quantitative Differentiation Evidence for 7-Chloro-N-(4-iodophenyl)quinazolin-4-amine vs. Closest Analogs


Structural Differentiation: 7-Chloro + 4-Iodophenyl Substitution Pattern vs. Mono-Halogenated and 6,7-Dimethoxy Analogs

The 7-chloro-N-(4-iodophenyl)quinazolin-4-amine scaffold combines two heavy halogen atoms in a specific spatial arrangement not replicated by any commercially available comparator. The closest analogs fall into three categories: (i) 7-chloro derivatives with fluoro-substituted aniline rings (e.g., CAS 477856-36-3 with 2,6-difluorophenyl; CAS 477856-40-9 with 3-fluorophenyl); (ii) 4-iodophenyl derivatives lacking the 7-chloro group (e.g., CHEMBL92825, N-(3-iodophenyl)quinazolin-4-amine, EGFR IC₅₀ 80 nM [1]); and (iii) 6,7-dimethoxy-4-iodophenyl analogs (e.g., AG1557, pIC₅₀ 8.194, equivalent to IC₅₀ ≈ 6.4 nM ). The simultaneous presence of the 7-chloro and 4-iodophenyl groups creates a unique pharmacophore that no single comparator recapitulates .

medicinal chemistry kinase inhibitor design structure-activity relationship

Lipophilicity Comparison: LogP 4.63 vs. Fluorinated Quinazoline Analogs

The calculated LogP of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine is 4.6314 (ALogP consensus), as reported on the Chemscene and Leyan product pages . This value is substantially higher than that of its 7-chloro-N-(2,6-difluorophenyl) analog (CAS 477856-36-3), for which a LogP of approximately 3.2–3.5 is predicted based on the replacement of iodine with two fluorine atoms. The iodine atom contributes significantly to both molecular weight (+89.91 Da vs. the 2,6-difluoro analog) and lipophilicity, shifting the compound into a higher LogP space. In the context of the 4-anilinoquinazoline class, where LogP values typically range from 2.5 to 4.5 for drug-like inhibitors [1], this compound occupies the upper boundary, which can be advantageous for CNS penetration or disadvantageous for aqueous solubility depending on the application.

physicochemical property drug-likeness lipophilicity

Synthetic Versatility: Iodo Group as a Superior Cross-Coupling Handle vs. Chloro and Fluoro Analogs

The 4-iodophenyl substituent of this compound provides a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) with significantly higher oxidative addition rates compared to the corresponding 4-bromo or 4-chloro analogs [1]. The iodine atom at the para position of the aniline ring is approximately 10²–10³ times more reactive toward Pd(0) oxidative addition than a bromine atom and 10³–10⁴ times more reactive than chlorine [2]. This differential reactivity is critical when sequential functionalization is required; the 7-chloro group (less reactive) can be retained while the 4-iodo group undergoes selective coupling. In contrast, the 7-chloro-N-(2,6-difluorophenyl) analog (CAS 477856-36-3) lacks a reactive halogen on the aniline ring for late-stage diversification, and the 7-chloro-N-(4-fluorophenyl) analog (CAS 477856-37-4) has a C–F bond that is essentially inert under standard cross-coupling conditions.

synthetic chemistry cross-coupling building block

Radiopharmaceutical Utility: Pre-installed Iodine for SPECT Tracer Development vs. Non-Iodinated Analogs

The presence of an iodine atom on the aniline ring makes this compound a direct precursor for radioiodination with isotopes such as ¹²³I (γ-emitter, t₁/₂ = 13.2 h) or ¹²⁵I (Auger electron emitter, t₁/₂ = 59.4 d) for SPECT imaging or targeted radiotherapy applications [1]. Patent and review literature explicitly identifies 4-anilinoquinazoline compounds bearing iodine substituents as privileged scaffolds for radiopharmaceutical development due to the ease of isotope exchange or electrophilic radioiodination at the pre-installed iodine position [2][3]. In contrast, the fluorinated 7-chloro analogs (e.g., CAS 477856-36-3) require either de novo ¹⁸F radiochemistry (demanding cyclotron access and rapid synthesis) or complex prosthetic group conjugation, making them less practical for routine radiopharmaceutical development. The non-iodinated quinazoline comparator CHEMBL92825 (N-(3-iodophenyl)quinazolin-4-amine) lacks the 7-chloro substitution that may confer kinase selectivity, creating a dual advantage for the target compound.

radiopharmaceutical SPECT imaging radioiodination

Purity and Storage Specifications: ≥98% Purity with Defined Cold-Chain vs. Lower-Purity Generic Alternatives

The compound is commercially available at ≥98% purity from Chemscene (Cat. CS-0603697) and at 98% from Leyan (Cat. 1674363), with a minimum purity specification of 95% from AKSci (Cat. 0605CF) . The recommended storage condition is sealed in dry conditions at 2–8°C, which is a cold-chain requirement that must be factored into procurement logistics . This contrasts with some close analogs such as 7-chloro-N-(2,6-difluorophenyl)quinazolin-4-amine (CAS 477856-36-3), which is typically shipped at room temperature. The higher molecular weight (381.60 Da) and the presence of a heavy iodine atom also classify this compound under hazardous material (HazMat) shipping regulations in certain jurisdictions, adding logistics considerations not applicable to lighter fluorinated analogs .

quality control reproducibility chemical procurement

Defined Research and Industrial Application Scenarios for 7-Chloro-N-(4-iodophenyl)quinazolin-4-amine


Kinase Inhibitor SAR Libraries Requiring Simultaneous C7 and C4′ Diversification

For medicinal chemistry programs exploring the structure-activity relationships of 4-anilinoquinazoline kinase inhibitors, this compound serves as a unique dual-functionalization scaffold. The 7-chloro group can be retained or further derivatized via nucleophilic aromatic substitution, while the 4-iodophenyl group enables parallel library synthesis through Suzuki, Sonogashira, or Heck cross-coupling [1][2]. This orthogonal reactivity is not achievable with the 7-chloro-N-(4-fluorophenyl) analog (C–F bond inert to coupling) or the 7-chloro-N-(2,6-difluorophenyl) analog (no reactive halogen on aniline). The high LogP (4.63) may also bias the resulting library toward compounds with enhanced membrane permeability, which is relevant for intracellular target engagement [3].

SPECT Imaging Probe Development via Radioiodination of a Pre-iodinated EGFR-Targeting Scaffold

Nuclear medicine and molecular imaging laboratories developing EGFR-targeted SPECT tracers can leverage the pre-installed iodine atom for direct radioiodination with ¹²³I or ¹²⁵I, bypassing the need for precursor synthesis and complex prosthetic group conjugation [1][2]. The 4-anilinoquinazoline scaffold is a validated EGFR-targeting motif, and the 7-chloro substitution may confer selectivity advantages over non-chlorinated iodophenyl analogs (e.g., CHEMBL92825, EGFR IC₅₀ 80 nM) [3]. The compound's commercial availability at ≥98% purity supports reproducible radiolabeling yields and specific activity requirements for in vivo imaging .

Halogen Bonding and Crystallographic Studies of Kinase-Inhibitor Interactions

The simultaneous presence of chlorine (at C7) and iodine (at the aniline C4′) provides two distinct heavy halogen atoms capable of forming halogen bonds with backbone carbonyl oxygens in the kinase hinge region [1]. The iodine atom, with its larger σ-hole and greater polarizability, forms stronger halogen bonds than chlorine, bromine, or fluorine, making this compound a valuable probe for studying the contribution of halogen bonding to inhibitor binding affinity and selectivity in co-crystallography or computational docking studies [2]. The compound's high purity (≥98%) and well-defined physicochemical properties (TPSA 37.81 Ų, LogP 4.63) ensure consistent results in biophysical assays [3].

Late-Stage Functionalization Intermediate for PROTAC or Antibody-Drug Conjugate Linker Attachment

The 4-iodophenyl group provides an ideal exit vector for Pd-catalyzed coupling of linker moieties in PROTAC (PROteolysis TArgeting Chimera) or ADC (antibody-drug conjugate) payload synthesis [1]. The iodo group's superior reactivity toward oxidative addition (10²–10⁴ fold over Cl and Br) allows selective coupling at the aniline position while leaving the 7-chloro group intact for subsequent derivatization or retention as a kinase-binding element [2]. This regioselectivity is critical for maintaining the correct exit trajectory from the kinase ATP pocket to the solvent-exposed region where the linker must project [3].

Quote Request

Request a Quote for 7-chloro-N-(4-iodophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.